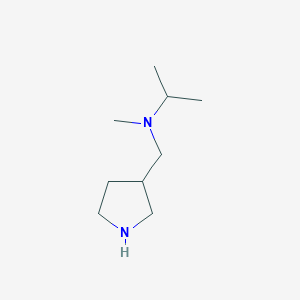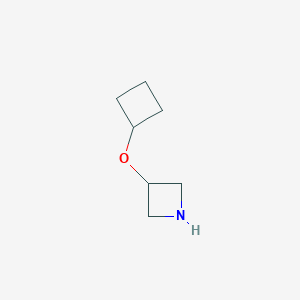
3-Amino-1-(4-methylphenyl)piperidin-2-one
描述
3-Amino-1-(4-methylphenyl)piperidin-2-one: is a versatile small molecule scaffold with the chemical formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound is known for its applications in pharmaceutical research and development, particularly as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-methylphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylbenzylamine with a suitable piperidinone precursor in the presence of a cyclizing agent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or piperidinone moiety, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, 3-Amino-1-(4-methylphenyl)piperidin-2-one is used as a building block for the synthesis of more complex molecules. Its versatile structure allows for various modifications, making it valuable in the development of new compounds .
Biology: In biological research, this compound is used to study the effects of piperidinone derivatives on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or receptors .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of 3-Amino-1-(4-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
相似化合物的比较
- 3-Amino-1-(3-methylphenyl)piperidin-2-one
- 3-Amino-1-(4-methoxyphenyl)piperidin-2-one
- 3-Amino-1-(2-methylphenyl)piperidin-2-one
Comparison: Compared to its similar compounds, 3-Amino-1-(4-methylphenyl)piperidin-2-one is unique due to its specific substitution pattern on the phenyl ring. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects .
属性
IUPAC Name |
3-amino-1-(4-methylphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-4-6-10(7-5-9)14-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRLDRBHXSXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine](/img/structure/B3232379.png)

![5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid](/img/structure/B3232395.png)
![3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid](/img/structure/B3232412.png)
![6-[(2-methylphenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3232417.png)
![Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3232424.png)

![(3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3232444.png)
![Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B3232450.png)





